molecular formula C20H15FN4O B4632102 2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide

2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide

Cat. No.: B4632102
M. Wt: 346.4 g/mol
InChI Key: QQHVISLAFNNIPT-GDNBJRDFSA-N
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Description

2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide is a useful research compound. Its molecular formula is C20H15FN4O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12298928 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure Determination

The related compound "2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide" was synthesized with high yield, showcasing the chemical's structural versatility and potential for modification. This process involved condensation reactions under specific conditions, highlighting its applicability in chemical synthesis and material science (Kariuki et al., 2022).

Cytotoxicity and Antitumor Activities

Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, revealing the compound's potential in cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This implies its relevance in developing anticancer agents and understanding the molecular basis of cancer treatment (Hassan, Hafez, & Osman, 2014).

Herbicidal Activity

Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, a similar class of compounds, demonstrated significant herbicidal activities. This underscores the compound's utility in agricultural sciences, particularly in the development of novel herbicides with enhanced efficacy (Wang, Li, Li, & Huang, 2004).

Corrosion Inhibition

A study focused on new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, investigated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. The findings suggest applications in materials science, particularly in metal preservation and the study of corrosion processes (Abu-Rayyan et al., 2022).

Organic Sensitizers for Solar Cell Applications

Innovative organic sensitizers with components like 2-cyano-acrylic acid were engineered for high efficiency in solar cell applications. This highlights the compound's role in renewable energy research and the development of more efficient solar energy harvesting technologies (Kim et al., 2006).

Mechanofluorochromic Properties

The study of 3-aryl-2-cyano acrylamide derivatives revealed significant insights into their mechanofluorochromic properties. This research is pertinent to the development of smart materials that change color or fluorescence in response to mechanical stimuli, with potential applications in sensors and display technologies (Song et al., 2015).

Properties

IUPAC Name

(Z)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-6-8-14(9-7-13)19-16(12-23-25-19)10-15(11-22)20(26)24-18-5-3-2-4-17(18)21/h2-10,12H,1H3,(H,23,25)(H,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHVISLAFNNIPT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-N-(2-fluorophenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.